molecular formula C12H8N2OS B1346091 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-39-3

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1346091
CAS RN: 35978-39-3
M. Wt: 228.27 g/mol
InChI Key: OLGMRBGIXZANNV-UHFFFAOYSA-N
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Description

5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential biological activities . It has been investigated as an inhibitor of FGFR1, an important anti-cancer target . The compound has also been evaluated for its lipid-lowering activity .


Synthesis Analysis

The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives has been reported in several studies . For instance, one study investigated the structure-activity relationship of N-phenylthieno[2,3-d]pyrimidin-4-amines . Another study synthesized 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and evaluated them for their lipid-lowering activity .


Molecular Structure Analysis

The molecular structure of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been analyzed in several studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated, and the binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .


Chemical Reactions Analysis

The chemical reactions involving 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied . For example, one study proposed a method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Evaluation

Thienopyrimidinones have been evaluated for their antibacterial and antifungal properties. A study utilized POM (Petra/Osiris/Molinspiration) analyses to identify pharmacophores and anti-pharmacophores sites in thienopyrimidinone derivatives for antibacterial/antifungal screenings .

HIV-1 Inhibitory Activity

Research has shown that thienopyrimidinones containing at least one polyphenol unit can effectively inhibit HIV-1 integrase (IN) activity. Novel dihydroxyphenyl-based thienopyrimidinone derivatives were investigated for their LEDGF/p75-dependent IN inhibitory activity .

Cancer Research: Epidermal Growth Factor Receptor (EGFR) Inhibition

Molecular docking studies have been performed to position Erlotinib and target compounds, such as thienopyrimidinones, into the active site of the epidermal growth factor receptor (EGFR), which is significant in cancer research .

Mechanism of Action

The mechanism of action of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been explored in the context of its potential biological activities . For instance, it has been found to inhibit FGFR1, an important anti-cancer target .

Future Directions

The future directions for the study of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one could include further investigation of its potential biological activities, such as its anti-cancer and lipid-lowering effects . Additionally, more studies could be conducted to optimize its synthesis and to explore its mechanism of action .

properties

IUPAC Name

5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGMRBGIXZANNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189531
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

35978-39-3
Record name 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35978-39-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

A stirred mixture of 2-amino-4-phenylthiophene-3-carboxylic acid ethyl ester (350.43 g, 1.535 mol), formamidine acetate (799.13 g, 7.7 mol) and ethanol (1500 ml) was heated under reflux for 18 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with a little cold ethanol, then crystallised from ethanol to give 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one as a yellow solid which was used without further purification.
Quantity
350.43 g
Type
reactant
Reaction Step One
Quantity
799.13 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the interaction between 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and hinTrmD based on the provided research?

A: The research paper focuses on the structural characterization of hinTrmD in complex with 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one []. While the abstract doesn't detail the specific interactions or downstream effects, the title suggests that the study elucidates the binding mode of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one to hinTrmD. This information can be valuable for understanding the potential inhibitory or modulatory effects of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one on hinTrmD activity, which might have implications for further research in related biological pathways.

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